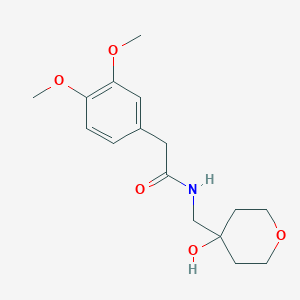

2-(3,4-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

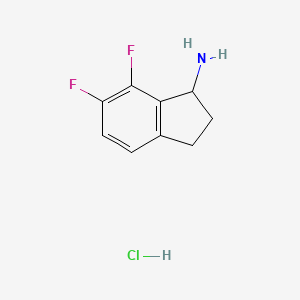

The compound “2-(3,4-dimethoxyphenyl)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)acetamide” is an organic compound. It contains a phenyl ring with two methoxy groups attached, a tetrahydropyran ring, and an acetamide group. The presence of these functional groups could suggest a variety of potential properties and uses .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a phenyl ring, a tetrahydropyran ring, and an acetamide group. The presence of these groups could influence its reactivity and physical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups (like the acetamide) could make the compound soluble in polar solvents. The compound might also exhibit aromaticity due to the phenyl ring .Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) explores the synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activities. These findings contribute to understanding the structural properties and potential therapeutic applications of related compounds (Chkirate et al., 2019).

Heterolysis and Chemical Transformations

Rouchaud et al. (2010) investigated the acid-catalyzed heterolysis of a pyrazol α-chloroacetanilide derivative, leading to various products through complex chemical transformations. This study provides insights into the reactivity and functional group transformations relevant to similar chemical frameworks (Rouchaud et al., 2010).

Synthesis and Cyclization Studies

Skladchikov et al. (2013) detailed the synthesis and heck cyclization of syn- and anti-atropisomers of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, illuminating pathways for generating complex molecular structures with potential pharmacological significance (Skladchikov et al., 2013).

Chloroacetamide Inhibition in Green Algae

Research by Weisshaar and Böger (1989) on the inhibition of fatty acid synthesis in green algae by chloroacetamides, including pyrazol-1-ylmethyl acetamide derivatives, provides a glimpse into the biological activities and environmental impact of such compounds, highlighting their herbicidal potential (Weisshaar & Böger, 1989).

Antipsychotic Agent Research

Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols as potential antipsychotic agents, offering valuable information on the therapeutic applications of acetamide derivatives in behavioral and pharmacological contexts (Wise et al., 1987).

Mechanism of Action

Mode of Action

It is known that the compound has a structure similar to other phenolic compounds, which are often involved in antioxidant activity . The presence of the hydroxyl groups and the aromatic ring might contribute to its potential antioxidant properties .

Biochemical Pathways

Based on its structural similarity to other phenolic compounds, it might be involved in pathways related to oxidative stress and inflammation .

Result of Action

Based on its structural similarity to other phenolic compounds, it might exhibit antioxidant activity, which could protect cells from oxidative damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .

Safety and Hazards

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-20-13-4-3-12(9-14(13)21-2)10-15(18)17-11-16(19)5-7-22-8-6-16/h3-4,9,19H,5-8,10-11H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUHDMQBCNFUJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2(CCOCC2)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2397177.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2397182.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)

![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2397188.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2397194.png)